{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-2(1H)-yl)methyl]-5-hydroxy-1-benzofuran-3-yl}(furan-2-yl)methanone
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Overview
Description
The compound (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE is a complex organic molecule with potential applications in various scientific fields. This compound features a unique structure combining isoquinoline, benzofuran, and furan moieties, which may contribute to its diverse chemical properties and reactivity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE typically involves multi-step organic reactions. The process may start with the preparation of the isoquinoline and benzofuran intermediates, followed by their coupling under specific conditions. Common reagents used in these reactions include strong bases, oxidizing agents, and catalysts to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound would likely involve optimizing the synthetic route for scalability, yield, and cost-effectiveness. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of robust purification techniques to ensure the compound’s purity and consistency.
Chemical Reactions Analysis
Types of Reactions
(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions may yield dihydro or fully reduced analogs.
Substitution: Electrophilic or nucleophilic substitution reactions can introduce different functional groups onto the molecule.
Common Reagents and Conditions
Common reagents for these reactions include oxidizing agents like potassium permanganate or chromium trioxide, reducing agents such as sodium borohydride or lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. Reaction conditions often involve specific solvents, temperatures, and catalysts to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction could produce dihydro derivatives. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives with potentially unique properties.
Scientific Research Applications
(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE: has several scientific research applications, including:
Chemistry: Used as a building block for synthesizing more complex molecules and studying reaction mechanisms.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory, anti-cancer, and neuroprotective effects.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of (4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and influencing various biological processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.
Comparison with Similar Compounds
Similar Compounds
1,2-Cyclohexane dicarboxylic acid diisononyl ester: Used as a plasticizer in various applications.
Heparinoid compounds: Found in marine organisms and used for their anticoagulant properties.
Uniqueness
(4-{[6,7-DIMETHOXY-3,4-DIHYDRO-2(1H)-ISOQUINOLINYL]METHYL}-5-HYDROXY-1-BENZOFURAN-3-YL)(2-FURYL)METHANONE:
Properties
Molecular Formula |
C25H23NO6 |
---|---|
Molecular Weight |
433.5 g/mol |
IUPAC Name |
[4-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinolin-2-yl)methyl]-5-hydroxy-1-benzofuran-3-yl]-(furan-2-yl)methanone |
InChI |
InChI=1S/C25H23NO6/c1-29-22-10-15-7-8-26(12-16(15)11-23(22)30-2)13-17-19(27)5-6-20-24(17)18(14-32-20)25(28)21-4-3-9-31-21/h3-6,9-11,14,27H,7-8,12-13H2,1-2H3 |
InChI Key |
JRFIKCCFQAPGKP-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C2CN(CCC2=C1)CC3=C(C=CC4=C3C(=CO4)C(=O)C5=CC=CO5)O)OC |
Origin of Product |
United States |
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